An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-chloroacetoacetate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-chloroacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 2-chloroacetoacetate is a reactive organic compound of significant interest in synthetic chemistry, particularly as a versatile intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a carbonyl group and a chlorine atom, allows it to participate in a variety of substitution and addition reactions.[1] This document provides a comprehensive overview of the core physicochemical properties of ethyl 2-chloroacetoacetate, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.
Core Physicochemical Properties
Ethyl 2-chloroacetoacetate is a clear, colorless to pale yellow liquid at room temperature.[1][2] It is characterized by a chemical structure that imparts significant reactivity, making it a valuable building block in organic synthesis.[1]
Quantitative Data Summary
The fundamental physicochemical properties of ethyl 2-chloroacetoacetate are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉ClO₃ | [1][2][3][4] |
| Molecular Weight | 164.59 g/mol | [2][3] |
| Density | 1.19 g/mL at 25 °C | [4][5] |
| Boiling Point | 200 °C (at atmospheric pressure) | [3][6] |
| 107 °C at 14 mmHg (19 hPa) | [4][5][7] | |
| Melting Point | -80 °C | [3][4][5][7] |
| Flash Point | 82 °C - 87 °C | [3][7] |
| Vapor Pressure | 1 mbar at 20 °C | [3] |
| 0.22 mmHg | [2] | |
| Water Solubility | 16.5 - 17 g/L at 20 °C | [5][6][7] |
| Refractive Index (n20/D) | 1.441 | [4][5] |
| pH | 3.3 (saturated aqueous solution) | [3] |
| log Pow (Octanol/Water) | 1.2 at 20 °C | [5][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for the synthesis and analysis of ethyl 2-chloroacetoacetate.
Synthesis of Ethyl 2-chloroacetoacetate via Chlorination
Ethyl 2-chloroacetoacetate is commonly prepared by the chlorination of ethyl acetoacetate (B1235776).[8] One effective method involves the use of sulfonyl chloride as the chlorinating agent.
Methodology:
-
Charging the Reactor: Add the raw material, ethyl acetoacetate, to a suitable reaction vessel.[9]
-
Cooling: Cool the reactor to a temperature between -5 °C and 10 °C.[9]
-
Addition of Chlorinating Agent: Slowly add sulfonyl chloride dropwise to the cooled ethyl acetoacetate.[9] A molar ratio of approximately 1:1.37 to 1:2.75 (ethyl acetoacetate to thionyl chloride) can be used when a solvent is present.[10][11]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to 20-25 °C and maintain the reaction for 4 hours.[9]
-
Gas Removal: Following the reaction, slowly reduce the pressure in the reactor to a vacuum to remove residual acidic gases (hydrogen chloride and sulfur dioxide). These gases can be neutralized by absorption in a caustic soda solution.[9][10]
-
Purification: The remaining crude product is then purified by distillation under reduced pressure to yield ethyl 2-chloroacetoacetate.[9] The fraction is typically collected at 107-108 °C / 1.87 kPa.[5][11]
Analytical Method: Gas Chromatography
Gas chromatography (GC) is a standard method for determining the purity of ethyl 2-chloroacetoacetate and for detecting it as an isomer in related compounds like ethyl 4-chloroacetoacetate.[12]
Methodology:
-
Chromatographic Conditions:
-
Column: SE-54, 30 m x 0.25 mm x 0.25 µm.[12]
-
Carrier Gas: Nitrogen, with a flow rate of 33 ± 5 ml/min.[12]
-
Injector Temperature: 180 ± 5 °C.[12]
-
Detector (FID) Temperature: 200 ± 5 °C.[12]
-
Oven Temperature Program: Start at 90 ± 5 °C, ramp up at a rate of 30 ± 5 °C/min to a final temperature of 160 ± 5 °C.[12]
-
-
Sample Preparation: The sample to be analyzed is injected directly.
-
Injection: Inject 0.1 - 0.15 µL of the sample into the gas chromatograph.[12]
-
Data Analysis: The content of ethyl 2-chloroacetoacetate is determined using an area normalization method from the resulting chromatogram. The retention time for ethyl 2-chloroacetoacetate is expected at approximately 9.78 ± 0.5 min under these conditions.[12]
Reactivity and Synthetic Applications
Ethyl 2-chloroacetoacetate serves as a key intermediate in the synthesis of various heterocyclic compounds, including derivatives of thiazole (B1198619) and thiophene, which can possess anti-inflammatory properties.[5][10] Its reactivity is centered around the electrophilic carbon attached to the chlorine and the acidic α-carbon, making it suitable for enolate chemistry and nucleophilic substitution reactions.[13]
The diagram below illustrates a common synthetic pathway for producing ethyl 2-chloroacetoacetate.
Caption: Synthesis of Ethyl 2-chloroacetoacetate.
Stability and Safety
Stability: Ethyl 2-chloroacetoacetate is stable under normal temperatures and pressures.[3][14] However, it is a combustible liquid and vapor, and its vapors can form explosive mixtures with air upon intense warming.[3][15]
Incompatibilities: It is incompatible with acids, bases, oxidizing agents, and reducing agents.[3][14]
Hazards: This chemical is harmful if swallowed and causes severe skin burns and eye damage.[14][16] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[2][3] Inhalation may cause respiratory tract irritation.[3][14]
Handling and Storage: Use with adequate ventilation and ground containers when transferring material.[3] Store in a tightly closed container in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[3][6] Personal protective equipment, including chemical splash goggles, appropriate gloves, and protective clothing, should be worn when handling this substance.[3]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Ethyl 2-chloroacetoacetate | C6H9ClO3 | CID 11858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Ethyl 2-chloroacetoacetate [chembk.com]
- 5. Ethyl 2-chloroacetoacetate | 609-15-4 [chemicalbook.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. Ethyl 2-chloroacetoacetate - Safety Data Sheet [chemicalbook.com]
- 8. Ethyl 2-chloroacetoacetate | 609-15-4 | FE36663 [biosynth.com]
- 9. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
- 11. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]
- 12. CN103592402B - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]
- 13. globallinker.com [globallinker.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
